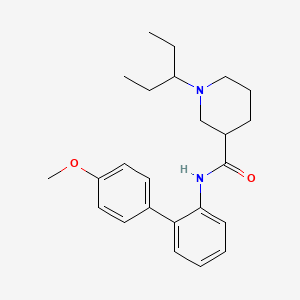
4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods. In
作用机制
The mechanism of action of 4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine is not fully understood. However, it is believed that this compound acts as a modulator of various receptors in the brain and other tissues. For example, studies have shown that this compound can increase dopamine release in the brain, which may contribute to its potential as a treatment for drug addiction. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models and cell cultures. Studies have shown that this compound can modulate various receptors in the brain and other tissues, which can lead to changes in neurotransmitter release, cell signaling, and gene expression. Additionally, this compound has been shown to have anticancer properties, which may be related to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine in lab experiments is its potential as a ligand for various receptors. This compound has been shown to bind to the dopamine D3 receptor and the sigma-1 receptor, which are both targets for drug development. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on 4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine. One direction is to further explore its potential as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity and side effects. Finally, future studies could explore the structure-activity relationships of this compound and related derivatives to identify more potent and selective ligands for various receptors.
合成方法
The synthesis of 4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine has been achieved using different methods. One of the methods involves the reaction of 4-fluoro-3-bromobenzyl chloride with benzylpiperidine in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-fluoro-3-bromobenzylamine with benzylpiperidine in the presence of a reducing agent such as sodium borohydride. These methods have been reported in scientific literature and have been used to synthesize this compound for scientific research purposes.
科学研究应用
4-benzyl-1-(3-bromo-4-fluorobenzyl)piperidine has been used in scientific research as a ligand for various receptors. For example, this compound has been reported to bind to the dopamine D3 receptor, which is a target for the treatment of drug addiction and other disorders. Additionally, this compound has been used as a ligand for the sigma-1 receptor, which is involved in various physiological functions such as pain perception, memory, and mood regulation. This compound has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
4-benzyl-1-[(3-bromo-4-fluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFN/c20-18-13-17(6-7-19(18)21)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVWJCIVSBUQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)



![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)